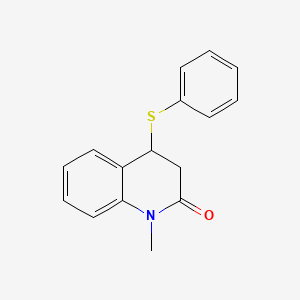

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

Description

Properties

CAS No. |

66365-64-8 |

|---|---|

Molecular Formula |

C16H15NOS |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C16H15NOS/c1-17-14-10-6-5-9-13(14)15(11-16(17)18)19-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |

InChI Key |

IFCVJGNTWZXCDA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(C2=CC=CC=C21)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The synthesis typically involves:

- Formation of the quinolinone core via cyclization reactions.

- Introduction of the methyl group at the 1-position.

- Installation of the phenylthio group at the 4-position through nucleophilic substitution or thiolation reactions.

This multi-step approach ensures regioselective functionalization and high purity of the final compound.

Detailed Preparation Methods

Cyclization to Form the Quinolinone Core

A common starting point is the condensation of appropriately substituted anilines with chloroacetyl chloride, followed by cyclization to yield the quinolinone ring. This step often involves:

- Reaction of substituted anilines with chloroacetyl chloride under controlled temperature.

- Intramolecular cyclization promoted by base or acid catalysts to form the 3,4-dihydroquinolinone structure.

This method provides the 1-methyl-2(1H)-quinolinone scaffold necessary for further functionalization.

Introduction of the Phenylthio Group

The phenylthio substituent at the 4-position is introduced via nucleophilic aromatic substitution or thiolation of a 4-chloroquinolinone intermediate:

- The 4-chloro substituent on the quinolinone ring is displaced by a thiophenol or phenylthiolate nucleophile.

- This reaction is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate substitution.

This step is critical for installing the phenylthio group with high regioselectivity and yield.

Methylation at the 1-Position

Methylation of the nitrogen at the 1-position can be achieved by:

- Quaternization of the quinolinone nitrogen using methylating agents such as dimethyl sulfate or methyl iodide.

- Subsequent deprotonation or neutralization to yield the 1-methyl derivative.

This step is often performed after the phenylthio group installation to avoid side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation and Cyclization | Substituted aniline + chloroacetyl chloride, base catalyst, heat | Formation of 3,4-dihydroquinolinone core |

| 2 | Nucleophilic Aromatic Substitution | 4-chloroquinolinone + thiophenol, DMF, heat | Introduction of phenylthio group at C-4 |

| 3 | N-Methylation | Methyl iodide or dimethyl sulfate, base | Formation of 1-methyl-4-(phenylthio)quinolinone |

Experimental Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps.

- Temperature: Elevated temperatures (80–120 °C) are commonly used to drive substitution reactions.

- Catalysts: Bases such as sodium hydride or potassium carbonate facilitate deprotonation and nucleophilic attack.

- Purification: Recrystallization from dichloromethane or chromatographic techniques yield pure final products.

Research Findings and Analytical Data

- The synthesized compound exhibits characteristic IR absorption bands corresponding to the quinolinone carbonyl (~1690 cm⁻¹) and aromatic C–H stretches.

- NMR spectroscopy confirms the methyl group at the nitrogen and the phenylthio substitution pattern.

- Mass spectrometry data align with the expected molecular weight (~303.8 g/mol for the chloro derivative).

- X-ray crystallography (where available) confirms the molecular geometry and substitution positions.

Notes on Variations and Derivatives

- Oxidation of the phenylthio group to sulfoxides or sulfones can be performed post-synthesis for derivative studies.

- Substituents on the phenyl ring or quinolinone core can be varied to modulate biological activity.

- Alternative methylation sequences or protecting group strategies may be employed depending on substrate sensitivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinolinone core can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinolinone derivatives.

Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

Neurodegenerative Disease Treatment

The compound has been investigated for its potential in treating Alzheimer’s disease (AD). Research indicates that derivatives of 3,4-dihydro-2(1H)-quinolinone, including 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone, can act as dual-target inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the pathology of AD.

Case Study: Dual-Target Inhibitors

A study synthesized a series of hybrid compounds based on 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate. The most promising candidate exhibited strong inhibitory activity against both ChEs and MAOs, with an IC50 value of 0.0029 μM against MAO-B. The study highlighted the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for further development in AD therapy .

Anticancer Activity

The anticancer properties of this compound have also been explored. Various derivatives have shown promising antiproliferative effects on cancer cell lines.

Case Study: Antiproliferative Activity

In a study involving a series of methyl derivatives based on quinoxaline and quinolinone structures, several compounds demonstrated significant activity against human cancer cell lines HCT-116 and MCF-7. The most active compounds had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potential for development as anticancer agents .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Techniques

Recent advancements in metal-catalyzed reactions have facilitated the efficient synthesis of derivatives from this compound. These synthetic methodologies are crucial for developing new therapeutic agents with improved efficacy .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The biological and chemical properties of 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone can be contextualized by comparing it to structurally related quinolinones. Key comparisons are organized by activity:

Antitumor Activity

Key Insights :

- The diastereomeric natural analogs (258 and 259) demonstrate that hydroxyl and methoxyphenyl groups at C3/C4 confer antitumor activity, likely through hydrogen bonding and aromatic interactions .

Central Nervous System (CNS) Activity

2.2.1. Antidepressant Effects

Key Insights :

- The 5-methoxy and piperazinylpropyl substituents in Compound 34b enhance sigma receptor binding, critical for antidepressant effects .

- The phenylthio group in the target compound may alter sigma receptor affinity due to steric bulk and electronic effects compared to oxygen-based substituents.

2.2.2. MAO-B Inhibition

Key Insights :

- C7-substituted quinolinones with benzyloxy groups exhibit potent MAO-B inhibition due to hydrophobic and hydrogen-bond acceptor interactions .

Antifungal Activity

Key Insights :

- C7 alkyl/aryl ethers in antifungal quinolinones disrupt chitin synthase via hydrophobic interactions .

Biological Activity

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H15NOS

- Molecular Weight : 255.35 g/mol

This compound belongs to the quinolinone family, which is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activity Overview

This compound exhibits several biological activities:

-

MAO-B Inhibition :

- The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is relevant for treating neurodegenerative diseases like Parkinson's disease .

- Activity Data : The compound demonstrated an IC50 value of 8.602 nM against MAO-B with a selectivity index (SI) of 40,000, indicating strong potency and selectivity .

-

Anticancer Potential :

- Research indicates that derivatives of quinolinones possess anticancer properties. The presence of the phenylthio group enhances the interaction with cancer cell lines.

- Case Study : In vitro studies showed that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy .

-

Antimicrobial Activity :

- The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

- Activity Data : The minimum inhibitory concentration (MIC) values against specific pathogens were reported to be in the low micromolar range.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- MAO-B Interaction : Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in the MAO-B active site (e.g., TYR:435 and CYS:172), stabilizing its binding and enhancing inhibitory activity .

- Anticancer Mechanism : The quinolinone scaffold facilitates interactions with DNA and RNA, leading to apoptosis in cancer cells through the induction of oxidative stress .

Table 1: Biological Activity Summary

| Activity Type | IC50/EC50 Value | Selectivity Index | Reference |

|---|---|---|---|

| MAO-B Inhibition | 8.602 nM | 40,000 | |

| Antimicrobial (Bacteria) | Low μM range | N/A | |

| Anticancer (Cell Lines) | Varies | N/A |

Table 2: Structural Features Influencing Activity

| Structural Feature | Impact on Activity |

|---|---|

| Phenylthio Group | Enhances enzyme interaction |

| Quinolinone Core | Critical for biological activity |

| Substituents on Phenyl Ring | Modulates hydrophobic interactions |

Case Studies

- MAO-B Inhibition Study :

- Anticancer Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.